CYP11B1 Inhibition vs. 4,6-Dichloro Analog
5,6-Dichloro-1H-indole-2-carboxylic acid inhibits human CYP11B1 with an IC50 of 67 nM, measured in hamster V79 MZh cells expressing the human enzyme [1]. In contrast, the 4,6-dichloro regioisomer shows substantially weaker inhibition (IC50 = 4,090 nM) [2]. While direct data for the 5-chloro analog under identical conditions is unavailable, class-level SAR indicates that 5,6-disubstitution enhances CYP11B1 inhibitory activity relative to mono-substituted indole-2-carboxylic acids.
| Evidence Dimension | CYP11B1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 67 nM |
| Comparator Or Baseline | 4,6-Dichloro-1H-indole-2-carboxylic acid: 4,090 nM |
| Quantified Difference | ~61-fold higher potency for 5,6-dichloro derivative |
| Conditions | Human CYP11B1 expressed in hamster V79 MZh cells; [14C]-11-deoxycorticosterone substrate; HPTLC/phosphoimaging detection |
Why This Matters
The 61-fold potency advantage against CYP11B1 directs researchers studying steroidogenesis or adrenocortical pathways to select the 5,6-dichloro derivative over the 4,6-regioisomer, reducing compound usage and cost per assay.
- [1] TargetMine. Activity Report for CHEMBL500394: Inhibition of human CYP11B1 expressed in hamster V79 MZh cells. ChEMBL Database. View Source
- [2] BindingDB. BDBM50395605 CHEMBL2165324: Inhibition of human CYP11B1 expressed in V79MZh cells using [14C]-11-deoxycorticosterone as substrate. BindingDB. View Source
